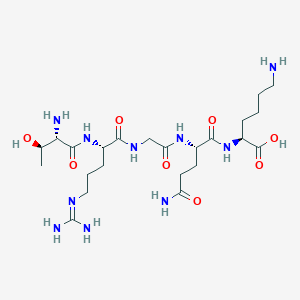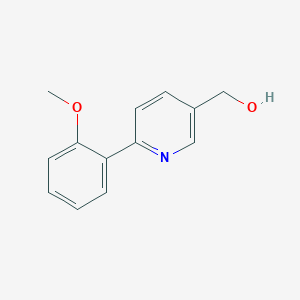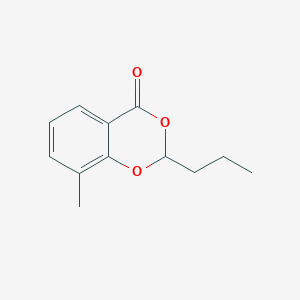![molecular formula C11H15FN2 B12600178 (2S)-2-[(2-Fluorophenyl)methyl]piperazine CAS No. 612502-33-7](/img/structure/B12600178.png)
(2S)-2-[(2-Fluorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2-Fluorophenyl)methyl]piperazine is a chiral compound that belongs to the class of piperazines. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The presence of the fluorophenyl group adds unique properties to this compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-Fluorophenyl)methyl]piperazine typically involves the reaction of (2-Fluorophenyl)methylamine with a suitable piperazine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(2-Fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-[(2-Fluorophenyl)methyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. Its chiral nature makes it a valuable tool for studying stereochemistry in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological or psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2S)-2-[(2-Fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(2-Chlorophenyl)methyl]piperazine
- (2S)-2-[(2-Bromophenyl)methyl]piperazine
- (2S)-2-[(2-Methylphenyl)methyl]piperazine
Uniqueness
Compared to its analogs, (2S)-2-[(2-Fluorophenyl)methyl]piperazine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s electronegativity and small size influence the compound’s reactivity, binding affinity, and metabolic stability, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
612502-33-7 |
|---|---|
Formule moléculaire |
C11H15FN2 |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(2S)-2-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1 |
Clé InChI |
LGJFTGNRCDDJLD-JTQLQIEISA-N |
SMILES isomérique |
C1CN[C@H](CN1)CC2=CC=CC=C2F |
SMILES canonique |
C1CNC(CN1)CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



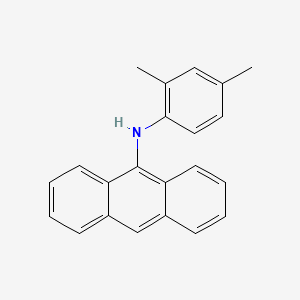
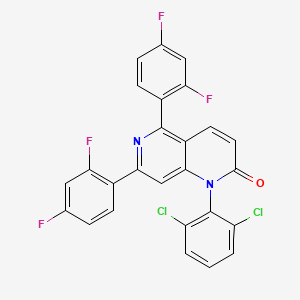


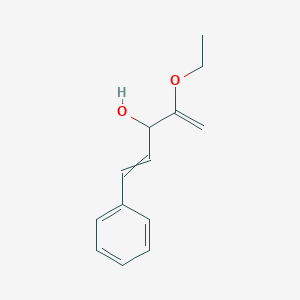

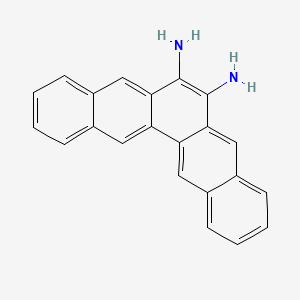
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
